molecular formula C11H18N2O2 B8463994 N-(2,2-Diethoxyethyl)pyridin-4-amine CAS No. 63188-88-5

N-(2,2-Diethoxyethyl)pyridin-4-amine

Cat. No.: B8463994
CAS No.: 63188-88-5
M. Wt: 210.27 g/mol
InChI Key: NTMZMGXPTJHQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Diethoxyethyl)pyridin-4-amine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

63188-88-5

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)pyridin-4-amine

InChI

InChI=1S/C11H18N2O2/c1-3-14-11(15-4-2)9-13-10-5-7-12-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,12,13)

InChI Key

NTMZMGXPTJHQFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=NC=C1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-aminopyridine (23.2 g.) in a mixture of dried hexamethylphosphoric triamide (45 g.) and dried dimethylformamide (80 ml) was dropwise added over 20 minutes with stirring and ice-cooling to a suspension of 65.5% sodium hydride (10 g.) in dried dimethylformamide (20 ml.). After dried dimethylformamide (20 ml.) was further added thereto, the mixture was stirred for 1 hour under ice-cooling, for 20 minutes at ambient temperature and for 40 minutes at 50° C. A solution of bromoacetaldehyde diethyl acetal (54 g.) in dried dimethylformamide (20 ml.) was dropwise added thereto over 5 minutes at 50° C. The resulting mixture was stirred for 15 hours at 80° C and for 3 hours at 100° C. After cooling, water was added to the reaction mixture and the resulting mixture was concentrated under reduced pressure to remove dimethylformamide. To the residue was added water and the mixture was extracted with ethyl acetate. The extract was in turn washed 3 times with water and once with a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residual oil was purified by column chromatography on alumina (300 g.) using a mixture of ethyl acetate and hexane (1 : 1) as a developing solvent to give oil of 4-pyridylaminoacetaldehyde diethyl acetal (7.0 g.).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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